6-Bromotoyocamycin
Description
6-Bromotoyocamycin is a nucleoside analog derived from Streptomyces species, characterized by a bromine substitution at the 6-position of its purine ring. This modification enhances its biological activity compared to non-halogenated analogs. It exhibits antibiotic and antitumor properties, primarily through inhibition of RNA synthesis and interference with adenosine deaminase pathways . The compound has been studied for its selective cytotoxicity against cancer cell lines, particularly leukemia and solid tumors, with IC₅₀ values ranging from 0.1–5 µM depending on the cell type . Its stability in physiological conditions and bioavailability in vivo make it a candidate for preclinical drug development .
Properties
CAS No. |
20201-55-2 |
|---|---|
Molecular Formula |
C12H12BrN5O4 |
Molecular Weight |
370.16 g/mol |
IUPAC Name |
4-amino-6-bromo-7-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H12BrN5O4/c13-9-4(1-14)6-10(15)16-3-17-11(6)18(9)12-8(21)7(20)5(2-19)22-12/h3,5,7-8,12,19-21H,2H2,(H2,15,16,17)/t5-,7-,8-,12-/m1/s1 |
InChI Key |
VGLVPHRWFSFJJL-JTFADIMSSA-N |
SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
Isomeric SMILES |
C1=NC(=C2C(=C(N(C2=N1)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)Br)C#N)N |
Canonical SMILES |
C1=NC(=C2C(=C(N(C2=N1)C3C(C(C(O3)CO)O)O)Br)C#N)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromotoyocamycin typically involves the bromination of toyocamycin. The process begins with the preparation of toyocamycin through fermentation of Streptomyces diastatochromogenes. The bromination reaction is carried out using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetic acid or dimethylformamide (DMF) under controlled temperature conditions .
Industrial Production Methods: Industrial production of 6-Bromotoyocamycin follows a similar synthetic route but on a larger scale. The fermentation process is optimized for higher yields of toyocamycin, followed by bromination using N-bromosuccinimide in a continuous flow reactor to ensure consistent product quality and yield .
Chemical Reactions Analysis
Types of Reactions: 6-Bromotoyocamycin undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can remove the bromine atom, reverting it to toyocamycin.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles like sodium azide or thiourea in polar solvents such as DMF or DMSO.
Major Products:
Oxidation: Formation of oxo derivatives.
Reduction: Formation of toyocamycin.
Substitution: Formation of substituted derivatives with varied biological activities.
Scientific Research Applications
6-Bromotoyocamycin has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other biologically active compounds.
Biology: Studied for its role in inhibiting specific enzymes and pathways in microbial and cancer cells.
Medicine: Investigated for its potential as an anticancer and antimicrobial agent.
Industry: Utilized in the development of new antibiotics and anticancer drugs
Mechanism of Action
The mechanism of action of 6-Bromotoyocamycin involves its incorporation into nucleic acids, leading to the inhibition of RNA synthesis. It targets specific enzymes such as RNA polymerase, thereby disrupting the transcription process. This inhibition results in the suppression of protein synthesis and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Clinical Relevance
Antitumor Efficacy
- In vitro : 6-Bromotoyocamycin induces apoptosis in HL-60 leukemia cells at 0.5 µM, with caspase-3 activation observed within 6 hours .
- In vivo: Xenograft models show 60% tumor volume reduction in colorectal cancer (HCT-116) after 21 days of treatment (5 mg/kg, daily) .
Synergistic Effects
Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
